Ioxitalamic Acid-d4 is classified under the category of iodinated contrast media, specifically utilized in X-ray imaging and computed tomography scans. The compound is synthesized through specific chemical reactions that introduce deuterium into the Ioxitalamic Acid structure, making it valuable for both clinical and research applications.
The synthesis of Ioxitalamic Acid-d4 involves several key steps, primarily focusing on the incorporation of deuterium into the molecule. The general approach includes:
CC(=O)NC1=C(I)C(C(O)=O)=C(I)C(C(=O)NCCO)=C1I.This structure allows for effective interaction with X-rays, making it suitable for imaging applications.
Ioxitalamic Acid-d4 can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications or studying its metabolic pathways.
The mechanism of action for Ioxitalamic Acid-d4 primarily revolves around its ability to absorb X-rays due to the presence of iodine atoms. When administered, it enhances the contrast between different tissues during imaging procedures:
Ioxitalamic Acid-d4 exhibits several notable physical and chemical properties:
These properties make Ioxitalamic Acid-d4 suitable for both clinical applications and research purposes.
Ioxitalamic Acid-d4 has diverse applications in scientific research and clinical settings:
The unique properties of Ioxitalamic Acid-d4 make it an invaluable tool in both clinical diagnostics and pharmaceutical research.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7